![molecular formula C26H22ClN3O2 B2521509 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 887221-53-6](/img/no-structure.png)

3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

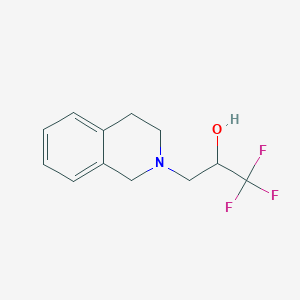

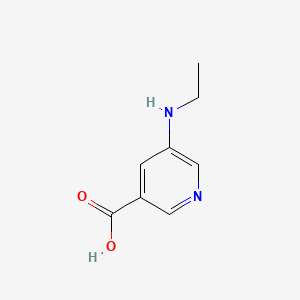

The compound “3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrimidoindole core, which is a bicyclic structure consisting of a pyrimidine ring fused with an indole ring. The molecule also has benzyl groups attached at the 1 and 3 positions of the pyrimidoindole core, one of which is chlorinated .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidoindole core is a bicyclic structure, and the benzyl groups could add further complexity to the molecule’s 3D structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl groups could potentially be modified through reactions such as alkylation or halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the chlorobenzyl group could potentially affect the compound’s solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Methodology

- Fischer Indole Synthesis : The compound’s indole core can be synthesized via Fischer indole synthesis. Researchers investigate reaction conditions, catalysts, and scalability for efficient access to this scaffold .

- Multicomponent Reactions (MCRs) : Leveraging the compound’s reactivity, scientists explore multicomponent syntheses of indoles. For instance, one-pot concatenation of Sonogashira coupling, cycloisomerization, and Fischer indole synthesis has been reported .

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing the compound for antimicrobial, anti-inflammatory, or anticancer activity, among other possibilities .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 3-chlorobenzylamine with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione followed by benzyl protection and subsequent reduction of the nitro group to an amine. The benzyl group is then deprotected to yield the final product.", "Starting Materials": [ "3-chlorobenzylamine", "5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "benzyl chloride", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzylamine with 5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione in acetic acid to yield 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 2: Protection of the benzyl group using benzyl chloride and sodium hydroxide in ethanol to yield 3-(benzyloxy)-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 3: Reduction of the nitro group to an amine using sodium borohydride in ethanol to yield 3-(benzyloxy)-1-(3-chlorobenzyl)-5-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 4: Deprotection of the benzyl group using hydrochloric acid to yield 3-benzyl-1-(3-chlorobenzyl)-5-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione", "Step 5: Cyclization of the amine with acetic anhydride in acetic acid to yield 3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione" ] } | |

Número CAS |

887221-53-6 |

Nombre del producto |

3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione |

Fórmula molecular |

C26H22ClN3O2 |

Peso molecular |

443.93 |

Nombre IUPAC |

3-benzyl-1-[(3-chlorophenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione |

InChI |

InChI=1S/C26H22ClN3O2/c1-17-11-12-22-21(13-17)23-24(28(22)2)25(31)30(15-18-7-4-3-5-8-18)26(32)29(23)16-19-9-6-10-20(27)14-19/h3-14H,15-16H2,1-2H3 |

Clave InChI |

SKMYRMYDFRWYDB-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=CC=C5)Cl)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-1-carbonitrile](/img/structure/B2521427.png)

![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)

![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)

![3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2521447.png)